molecular formula C14H27NO4 B2653235 Boc-D-Me2Aoc-OH CAS No. 1070433-30-5

Boc-D-Me2Aoc-OH

Cat. No.: B2653235
CAS No.: 1070433-30-5
M. Wt: 273.373
InChI Key: KRBBDQKDNCPZPM-LLVKDONJSA-N
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Description

Boc-D-Me₂Aoc-OH is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, a D-configuration, and a dimethyl-substituted aminoundecanoic acid (Aoc) backbone. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its steric hindrance and chiral properties, which influence peptide stability and conformational behavior .

Properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]octanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-6-7-8-9-10-11(12(16)17)15(5)13(18)19-14(2,3)4/h11H,6-10H2,1-5H3,(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBBDQKDNCPZPM-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Me2Aoc-OH typically involves the protection of the amino group of D-2,2-dimethyl-3-aminooctanoic acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Me2Aoc-OH primarily undergoes reactions related to the protection and deprotection of the amino group. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol. The compound can also participate in substitution reactions where the Boc group is replaced by other protecting groups or functional groups .

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of this compound is D-2,2-dimethyl-3-aminooctanoic acid. This deprotected amino acid can then be used in further synthetic applications, such as peptide synthesis .

Scientific Research Applications

Boc-D-Me2Aoc-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of peptides and other complex molecules. In biology, it is employed in the study of protein structure and function. In medicine, it is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs .

Mechanism of Action

The mechanism of action of Boc-D-Me2Aoc-OH involves the protection of the amino group through the formation of a carbamate linkage with the Boc group. This protection prevents the amino group from participating in unwanted side reactions during multi-step synthesis processes. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Boc-D-Me₂Aoc-OH with structurally related Boc-protected amino acids, focusing on molecular properties, solubility, and applications. Data for Boc-D-Met-OH (from ) serve as a reference point for methodology and reporting standards outlined in AOAC guidelines ().

Table 1: Comparative Properties of Boc-Protected Amino Acids

Property Boc-D-Me₂Aoc-OH (Hypothetical) Boc-D-Met-OH Boc-D-Ala-OH (Reference)
CAS No. Not available 5241-66-7 7764-95-6
Molecular Formula C₁₄H₂₇NO₄ (estimated) C₁₀H₁₉NO₄S C₈H₁₅NO₄
Molecular Weight ~297.4 g/mol 249.3 g/mol 189.2 g/mol
Solubility Low (polar solvents) Soluble in DMSO, methanol High in aqueous buffers
Side Chain Dimethyl alkyl chain Methylthio (SCH₃) Methyl (CH₃)
Applications Peptide backbone modification Methionine analogs Structural simplicity

Key Findings:

Solubility : Unlike Boc-D-Met-OH (soluble in organic solvents), Boc-D-Me₂Aoc-OH’s hydrophobic alkyl chain may reduce solubility in polar solvents, necessitating optimized synthesis conditions .

Chirality : Both compounds’ D-configuration disrupts natural peptide conformations, making them valuable for studying enantioselective interactions .

Analytical Considerations

Per AOAC guidelines (), comparative studies require rigorous method validation, including:

  • Chromatographic Purity : HPLC/LC-MS protocols to assess Boc group stability and side-chain modifications.
  • Spectroscopic Data : NMR and IR spectra for structural confirmation (absent in provided evidence but critical for publication).
  • Thermal Stability : Differential scanning calorimetry (DSC) to compare melting points and decomposition profiles.

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